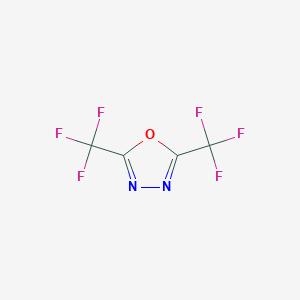

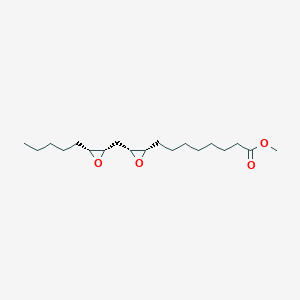

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole

Übersicht

Beschreibung

Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique physicochemical properties . The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them attractive for drug development .

Synthesis Analysis

The synthesis of similar compounds, such as 2,5-bis(trifluoromethyl)oxazoles, involves a domino annulation reaction of sulfonylmethyl isocyanide with trifluoroacetic anhydride in the presence of copper chloride . This reaction affords the desired product in modest to good yields under mild conditions .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.Chemical Reactions Analysis

The chemical reactions involving similar compounds are generally influenced by the presence of the trifluoromethyl group. For instance, the reaction of sulfonylmethyl isocyanide with trifluoroacetic anhydride in the presence of copper chloride affords 2,5-bis(trifluoromethyl)oxazoles .Physical And Chemical Properties Analysis

Trifluoromethylated compounds generally have unique physicochemical properties due to the presence of the trifluoromethyl group. For example, they often have high lipophilicity and metabolic stability .Wissenschaftliche Forschungsanwendungen

Organic Light Emitting Diodes (OLED) Applications

- Summary of the application : “2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole” and similar compounds can be used in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF), which is important in OLED technology .

- Methods of application : The compound is synthesized and incorporated into an emitter with a symmetrical donor–acceptor–donor architecture. The molecules exhibit large dihedral angles between the donor and acceptor moieties .

- Results or outcomes : The compounds showed very broad charge-transfer-state (1 CT) absorption, which can be accounted for by multiple 1 CTs. A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .

FDA-Approved Drugs

- Summary of the application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . These drugs have shown numerous pharmacological activities .

- Results or outcomes : The specific results or outcomes would also depend on the particular drug being developed. However, the presence of trifluoromethyl groups can enhance the pharmacological properties of the compound .

Hair Loss Treatment

- Summary of the application : Dutasteride, a finasteride analogue with the tert-butyl amide moiety being replaced with a 2,5-bis(trifluoromethyl)phenyl group, has been used in the treatment of hair loss .

- Methods of application : Dutasteride is typically administered orally in the form of a capsule .

- Results or outcomes : Dutasteride has shown significant inhibitory constant value (Ki value) of 6 and 7 nM for both the isoforms of 5α-reductase, making it 40-fold more potent than finasteride .

Agrochemicals

- Summary of the application : Trifluoromethyl groups are also found in agrochemicals . The presence of these groups can enhance the properties of the agrochemicals, making them more effective.

- Results or outcomes : The specific results or outcomes would also depend on the particular agrochemical being developed. However, the presence of trifluoromethyl groups can enhance the effectiveness of the agrochemical .

Electronics

- Summary of the application : “2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole” and similar compounds can be used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence (TADF), which is important in electronic applications .

- Methods of application : The compound is synthesized and incorporated into an emitter with a symmetrical donor–acceptor–donor architecture. The molecules exhibit large dihedral angles between the donor and acceptor moieties .

- Results or outcomes : The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6N2O/c5-3(6,7)1-11-12-2(13-1)4(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZONKZTJJLSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(O1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371177 | |

| Record name | 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole | |

CAS RN |

1868-48-0 | |

| Record name | 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)